2-Aminopropanamide hydrochloride

Description

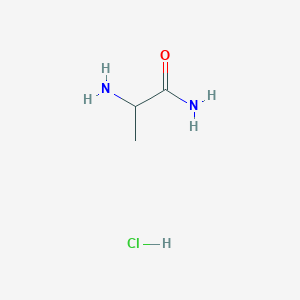

2-Aminopropanamide hydrochloride (CAS: 33208-99-0) is a chiral organic compound with the molecular formula C₃H₈N₂O·HCl and a molecular weight of 124.57 g/mol . It exists as a white crystalline powder with a melting point of 169°C and is soluble in water and 1% acetic acid . The compound is a hydrochloride salt of 2-aminopropanamide, featuring a primary amide group and a protonated amine.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminopropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H2,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAINKIUSZGVGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80222-96-4 | |

| Record name | 2-aminopropanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

D-Alaninamide Hydrochloride (CAS: 71810-97-4)

| Property | 2-Aminopropanamide HCl | D-Alaninamide HCl |

|---|---|---|

| Molecular Formula | C₃H₈N₂O·HCl | C₃H₉ClN₂O |

| Molecular Weight | 124.57 g/mol | 124.57 g/mol |

| Melting Point | 169°C | 169°C |

| Stereochemistry | Racemic or S-configuration | R-configuration (D-form) |

| Applications | Catalysis, intermediates | Organic synthesis, chiral building block |

| Safety | Harmful (Xn), irritant | Similar hazards (Xn) |

Key Difference : Stereochemistry. D-Alaninamide HCl is the enantiomer, making it critical for asymmetric synthesis in pharmaceuticals .

Procainamide Hydrochloride (CAS: 614-39-1)

| Property | 2-Aminopropanamide HCl | Procainamide HCl |

|---|---|---|

| Molecular Formula | C₃H₈N₂O·HCl | C₁₃H₂₁N₃O·HCl |

| Molecular Weight | 124.57 g/mol | 271.8 g/mol |

| Purity | ≥95% | ≥98% |

| Applications | Intermediate, catalysis | Local anesthetic, antiarrhythmic drug |

| Storage | Room temperature | -20°C for long-term stability |

Key Difference: Procainamide HCl has a benzamide backbone, enabling its use in medicine, whereas 2-Aminopropanamide HCl is simpler and suited for synthetic chemistry .

2-Amino-2-methyl-1-propanol Hydrochloride (CAS: 272.73)

| Property | 2-Aminopropanamide HCl | 2-Amino-2-methyl-1-propanol HCl |

|---|---|---|

| Molecular Formula | C₃H₈N₂O·HCl | (CH₃)₂C(NH₂)CH₂OH·HCl |

| Molecular Weight | 124.57 g/mol | 125.60 g/mol |

| Functional Groups | Amide, amine | Alcohol, amine |

| Applications | Catalysis, intermediates | Polymer synthesis, surfactants |

Key Difference: The hydroxyl group in 2-Amino-2-methyl-1-propanol HCl enables its use in polymer chemistry, unlike the amide-focused reactivity of 2-Aminopropanamide HCl .

Comparison with Functional Analogues

Benzydamine Hydrochloride (CAS: Not specified)

- Structure : Arylalkylamine with anti-inflammatory properties .

- Use: Analytical standard for UV/Vis spectroscopy (λmax = 295 nm), unlike 2-Aminopropanamide HCl, which lacks chromophores for direct spectrophotometric analysis .

Memantine Hydrochloride (CAS: Not specified)

Q & A

Q. What are the recommended methods for synthesizing 2-aminopropanamide hydrochloride in a laboratory setting?

A common approach involves coupling reactions using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in anhydrous DMF (dimethylformamide). For example, (S)-2-aminopropanamide has been utilized as a precursor in the synthesis of carboxamide derivatives under nitrogen atmosphere to prevent hydrolysis . Reaction conditions (e.g., temperature, solvent purity) must be optimized to minimize side products.

Q. How can researchers characterize the purity and structural identity of this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm proton environments and carbon backbone (e.g., δ 1.46 ppm for methyl groups in related compounds) .

- HPLC : Reverse-phase chromatography with UV detection to assess purity (>98% is typical for pharmaceutical intermediates) .

- Mass spectrometry : ESI-MS or LC-MS to verify molecular weight (e.g., observed m/z 355.2 for a derivative) .

Q. What are the solubility properties of this compound in common solvents?

Hydrochloride salts generally exhibit high solubility in polar solvents like water and methanol due to ionic interactions. For instance, dopamine hydrochloride (structurally similar) is freely soluble in water and methanol but insoluble in ether . Pre-saturation of solvents with HCl gas can enhance solubility for hygroscopic derivatives .

Advanced Research Questions

Q. How does the hygroscopic nature of this compound impact experimental reproducibility, and what mitigation strategies are effective?

Hygroscopicity can lead to variable stoichiometry in reactions. Strategies include:

Q. What analytical approaches resolve contradictions in stability data for hydrochloride salts under varying pH and temperature conditions?

Stability studies should combine:

- Accelerated degradation tests : Expose the compound to extreme pH (1–13) and temperatures (40–60°C) to identify degradation pathways .

- Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions (e.g., 2–8°C for labile salts) .

- HPLC-MS : Monitor degradation products (e.g., oxidation byproducts or hydrolyzed amines) .

Q. How can researchers design enantiomerically pure analogs of this compound for structure-activity relationship (SAR) studies?

Methodologies include:

Q. What role does this compound play in drug discovery, particularly in optimizing pharmacokinetic properties?

As a zwitterionic intermediate, it enhances solubility and bioavailability of lead compounds. For example, its incorporation into carboxamide derivatives improves blood-brain barrier penetration in neurological drug candidates . Metabolic stability can be assessed via liver microsome assays to refine lead structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.